
2-(Dimethylamino)-2-methoxyacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-2-methoxyacetonitrile is an organic compound with the molecular formula C5H10N2O It is a nitrile derivative that features both a dimethylamino group and a methoxy group attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-2-methoxyacetonitrile typically involves the reaction of dimethylamine with methoxyacetonitrile under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the methoxyacetonitrile, followed by the addition of dimethylamine. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Dimethylamino)-2-methoxyacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Strong nucleophiles such as alkoxides or amines can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles with various functional groups.
Applications De Recherche Scientifique
2-(Dimethylamino)-2-methoxyacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and as a building block for polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-2-methoxyacetonitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s solubility and reactivity. These interactions can influence the compound’s behavior in biological systems and its effectiveness as a chemical reagent.
Comparaison Avec Des Composés Similaires
2-(Dimethylamino)acetonitrile: Lacks the methoxy group, which can affect its solubility and reactivity.
2-Methoxyacetonitrile: Lacks the dimethylamino group, which can influence its ability to form hydrogen bonds and interact with biological targets.
Dimethylaminoethanol: Contains a hydroxyl group instead of a nitrile, leading to different chemical properties and applications.
Uniqueness: 2-(Dimethylamino)-2-methoxyacetonitrile is unique due to the presence of both the dimethylamino and methoxy groups on the same carbon atom. This combination of functional groups provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C5H10N2O |
|---|---|
Poids moléculaire |
114.15 g/mol |
Nom IUPAC |
2-(dimethylamino)-2-methoxyacetonitrile |
InChI |
InChI=1S/C5H10N2O/c1-7(2)5(4-6)8-3/h5H,1-3H3 |
Clé InChI |
RNKFQKGZTYZLGM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




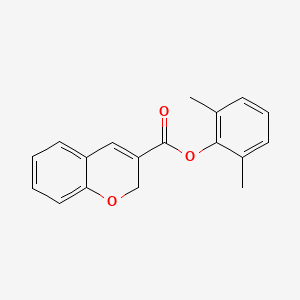
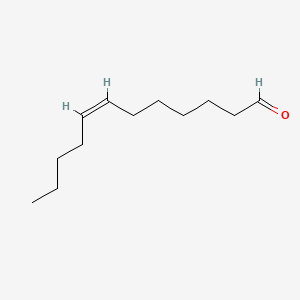
![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)
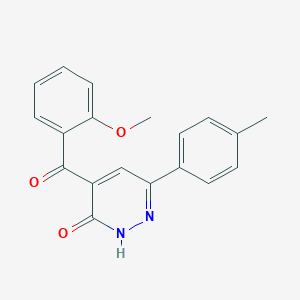

![3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B12922276.png)
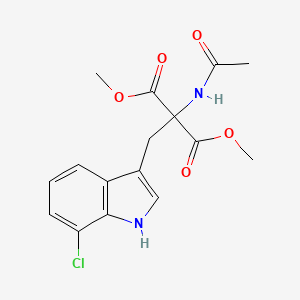

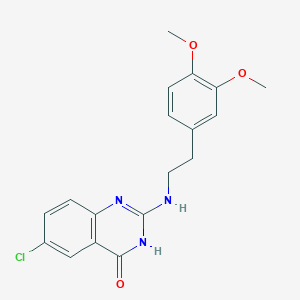


![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)
